An In-Depth Technical Guide to DPyPE: Structure, Properties, and Applications in Liposomal Formulations
An In-Depth Technical Guide to DPyPE: Structure, Properties, and Applications in Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) is a synthetic phospholipid that plays a crucial role in the development of advanced drug delivery systems. Its unique branched-chain structure imparts distinct physicochemical properties that are highly advantageous for the formation of stable and effective liposomal formulations. This technical guide provides a comprehensive overview of DPyPE, including its detailed chemical structure, physical and chemical properties, and its application as a neutral helper lipid in combination with cationic lipids for gene and vaccine delivery. A detailed experimental protocol for the preparation of DPyPE-containing liposomes using the thin-film hydration method is also presented, along with a logical workflow for the formulation process.
Introduction to DPyPE
DPyPE, or 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine, is a phosphatidylethanolamine (PE), a class of phospholipids that are major components of biological membranes[1]. What distinguishes DPyPE are its phytanoyl acyl chains, which are saturated and contain multiple methyl branches. This unique molecular architecture is key to its function in liposomal formulations.
In the context of drug delivery, DPyPE is most notably utilized as a neutral or "helper" lipid in combination with cationic lipids to form liposomes. These liposomes can encapsulate and deliver nucleic acids, such as plasmid DNA and mRNA, for applications in gene therapy and DNA vaccines[2]. One of the most prominent examples of a DPyPE-containing formulation is the vaccine adjuvant Vaxfectin™, where it is combined with the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) in a 1:1 molar ratio[2]. The role of DPyPE in these formulations is to enhance the structural stability of the liposomes and facilitate the delivery of the encapsulated genetic material into target cells[2].
Chemical Structure and Properties of DPyPE
The chemical structure of DPyPE is fundamental to its function. The presence of the branched phytanoyl chains creates a larger cross-sectional area compared to straight-chain phospholipids, which influences the packing of lipids in the bilayer and the overall fluidity and stability of the liposome.
Chemical Structure Diagram
Quantitative Data Summary
The following table summarizes the key quantitative properties of DPyPE.
| Property | Value | Reference(s) |
| IUPAC Name | [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | [3] |
| Synonyms | 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine, 4ME 16:0 PE, DiPPE | [1] |
| Molecular Formula | C₄₅H₉₀NO₈P | [3] |
| Molecular Weight | 804.17 g/mol | [3] |
| CAS Number | 201036-16-0 | [1] |
| Appearance | Waxy Solid | |
| Purity | ≥95% | [1] |
| Solubility | Chloroform (3 mg/ml) | [1] |
| Storage | Store at -20°C |
Experimental Protocol: Preparation of DPyPE-Containing Liposomes
The following protocol details the preparation of DPyPE-containing liposomes using the thin-film hydration method, a widely used technique for liposome formulation[4]. This protocol is a representative example and can be adapted for specific applications.
Materials
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1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE)
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Cationic lipid (e.g., GAP-DMORIE)
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Chloroform
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Hydration buffer (e.g., sterile water for injection (SWFI), phosphate-buffered saline (PBS))
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Round-bottom flask
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Rotary evaporator
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Water bath
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
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Nitrogen gas stream
Procedure
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Lipid Film Formation:
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In a clean round-bottom flask, dissolve DPyPE and the cationic lipid (e.g., GAP-DMORIE) in chloroform at the desired molar ratio (e.g., 1:1). A typical lipid concentration in the organic solvent is 10-20 mg/mL.
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Attach the flask to a rotary evaporator.
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Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C).
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Rotate the flask and apply a vacuum to evaporate the chloroform. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.
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To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2 hours, or overnight.
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Hydration of the Lipid Film:
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Warm the hydration buffer (e.g., SWFI or PBS) to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids.
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Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension.
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Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing. This process results in the formation of multilamellar vesicles (MLVs).
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Vesicle Size Reduction (Extrusion):
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To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.
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Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
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Load the MLV suspension into a syringe and attach it to the extruder.
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Pass the suspension through the membrane multiple times (e.g., 11-21 passes). This process forces the larger vesicles to break down and reform into smaller, more uniform vesicles.
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Sterilization and Storage:
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The final liposome suspension can be sterilized by filtration through a 0.22 µm filter.
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Store the liposome formulation at 4°C.
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Logical Workflow for DPyPE Liposome Preparation
The following diagram illustrates the logical workflow for the preparation of DPyPE-containing liposomes.
Conclusion
DPyPE is a valuable synthetic phospholipid for the development of liposomal drug delivery systems. Its unique branched-chain structure contributes to the formation of stable and efficient liposomes, particularly when used in conjunction with cationic lipids for the delivery of nucleic acids. The thin-film hydration method followed by extrusion is a robust and widely used technique for the preparation of DPyPE-containing liposomes. This guide provides the foundational knowledge and a detailed protocol to aid researchers and drug development professionals in the successful formulation and application of DPyPE-based delivery vehicles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine | C45H90NO8P | CID 9963917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
